3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride
Description
3-(Aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with an aminomethyl group at the 3-position and a propan-2-yl (isopropyl) sulfonamide group at the 1-position. Its structural features—including the sulfonamide moiety and aromatic system—make it a candidate for interactions with biological targets such as G protein-coupled receptors (GPCRs) or ion channels .
Properties
IUPAC Name |
3-(aminomethyl)-N-propan-2-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUMJPAVXNEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzene-1-sulfonamide Core: This step involves the sulfonation of benzene to introduce the sulfonamide group.
Introduction of the Aminomethyl Group: This can be achieved through a nucleophilic substitution reaction where an aminomethyl group is introduced to the benzene ring.
Addition of the Propan-2-yl Group: The propan-2-yl group can be introduced via an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.
Scientific Research Applications
Antibacterial Properties
The primary application of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride lies in its antibacterial activity . Sulfonamides function by inhibiting bacterial folic acid synthesis, a crucial process for DNA replication and cell growth. This mechanism allows them to combat a broad spectrum of bacterial infections effectively. Research has demonstrated that this compound can be particularly effective against gram-positive and some gram-negative bacteria, making it a candidate for developing new antibiotics.
Anti-inflammatory and Analgesic Effects
Beyond its antibacterial properties, 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride has shown potential anti-inflammatory and analgesic effects. Studies suggest that modifications to the sulfonamide structure can enhance these properties, thereby expanding the compound's therapeutic applications beyond traditional antibiotic use.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of sulfonamides is crucial for understanding how variations in chemical structure influence biological activity. Interaction studies involving this compound often focus on its binding affinity to enzymes involved in folate metabolism. Such studies help elucidate the effectiveness of sulfonamides as antibacterial agents and guide the design of more potent derivatives.
Synthesis and Derivative Development
The synthesis of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride can be achieved through various methods, allowing for the production of derivatives with enhanced biological activity or novel properties. The ability to modify the compound's structure is essential for developing new therapeutic agents tailored to specific infections or conditions.
Potential Applications in Combination Therapies
The interactions of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride with other drugs are also an area of interest. Understanding these interactions can provide insights into potential synergies or antagonistic effects when used in combination therapies, which may enhance treatment efficacy for complex infections.
Comparative Analysis with Related Compounds
To illustrate the uniqueness and potential applications of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride, a comparative analysis with related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride | Similar aminomethyl and propan-2-yl groups | Different positioning of the aminomethyl group |
| 4-amino-N,N-diethylbenzenesulfonamide | Contains an amino group but differs in alkyl substitution | Lacks propan-2-yl substituent |
| N-(propan-2-yl)-4-sulfamoylbenzenesulfonamide | Sulfamoyl group instead of sulfonamide | Different functional group impacting activity |
This table highlights how structural variations can influence biological activity and therapeutic applications, underscoring the significance of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride within its class.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-[3-(Aminomethyl)phenyl]methanesulfonamide Hydrochloride (1-25)
- Structure : Features a methanesulfonamide group (N-methylsulfonyl) instead of N-isopropyl.
- Synthesis : Synthesized via sequential Boc protection, nitro reduction, sulfonylation, and deprotection (as described in EP 2 881 393 B1) .
- Key Differences :
- The absence of the branched isopropyl group reduces steric hindrance compared to the target compound.
- Methanesulfonamide may alter binding affinity due to smaller substituent size.
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide Hydrochloride (10c)
- Structure : Contains a 4-chlorophenylsulfonamide group and a diazepanyl-methyl substituent.
- Molecular Weight : 379.90 g/mol vs. ~280–300 g/mol (estimated for the target compound).
4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide Hydrochloride
- Structure: Substituted at the 4-position with aminomethyl and a 2-methoxyethyl sulfonamide group.
- Functional Impact :
Pharmacokinetic and Physicochemical Comparisons
Table 1: Key Properties of Sulfonamide Analogues
*Estimated based on analogous compounds.
Biological Activity
3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride, a sulfonamide compound with the CAS number 1909317-36-7, has garnered attention for its diverse biological activities, particularly in antibacterial and potential anti-inflammatory applications. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
This compound belongs to the sulfonamide class, known for their ability to inhibit bacterial folic acid synthesis, which is critical for DNA replication and cell growth. The mechanism primarily involves the inhibition of the enzyme dihydropteroate synthase, leading to a decrease in folate production necessary for nucleic acid synthesis in bacteria .
Antibacterial Effects
Sulfonamides have been extensively studied for their antibacterial properties. 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its structural features that enhance binding affinity to target enzymes involved in folate metabolism .
Anti-inflammatory Properties
Recent studies suggest that this compound may also possess anti-inflammatory effects. These properties are believed to stem from its ability to modulate immune responses, although detailed mechanisms remain under investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride is crucial for optimizing its biological activity. The presence of the aminomethyl group and the propan-2-yl substituent on the nitrogen atom significantly influences its binding affinity and inhibitory potency against various biological targets.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride | Similar aminomethyl and propan-2-yl groups | Different positioning of the aminomethyl group |
| 4-amino-N,N-diethylbenzenesulfonamide | Contains an amino group but differs in alkyl substitution | Lacks propan-2-yl substituent |
| N-(propan-2-yl)-4-sulfamoylbenzenesulfonamide | Sulfamoyl group instead of sulfonamide | Different functional group impacting activity |
This table highlights how variations in structure affect biological activity and therapeutic applications.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established sulfonamide antibiotics .
- Inhibition of Carbonic Anhydrases : Research has shown that related sulfonamides can act as inhibitors of human carbonic anhydrases (CAs), which play a role in various physiological processes. The binding affinities of these compounds were evaluated using isothermal titration calorimetry (ITC), revealing significant inhibition potential .
- Potential in Cancer Therapy : Emerging studies suggest that derivatives of sulfonamides may exhibit anticancer properties by inducing apoptosis in tumor cells. While specific research on 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride is limited, its structural similarities to other active compounds warrant further investigation into its potential role in cancer treatment .
Q & A
Q. What are the optimized synthetic routes for 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride, and how do reaction conditions influence yield?
Answer: Synthesis typically involves sulfonylation of 3-(aminomethyl)benzoic acid derivatives followed by coupling with isopropylamine. Key steps include:
- Sulfonyl chloride formation : Reacting 3-(aminomethyl)benzoic acid with chlorosulfonic acid under anhydrous conditions (0–5°C, 4–6 hours).
- Amine coupling : Using isopropylamine in dichloromethane with triethylamine as a base (room temperature, 12–24 hours).
Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for sulfonyl chloride:amine) and inert atmosphere to prevent hydrolysis .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 255 nm (λmax for sulfonamides) to assess purity ≥98% .
- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 1.2 (isopropyl CH3), δ 3.5 (aminomethyl CH2), and δ 7.8–8.2 (aromatic protons) .
- Mass spectrometry : ESI-MS in positive mode should confirm the molecular ion [M+H]+ at m/z 273.1 (calculated for C10H15N2O2SCl) .
Q. What solvent systems are recommended for solubility studies of this compound?
Answer: The compound exhibits poor aqueous solubility but dissolves in polar aprotic solvents:
- DMSO : ≥50 mg/mL (suitable for in vitro assays).
- Methanol/Water (1:1) : ~20 mg/mL (for column chromatography).
- HCl (0.1 N) : <5 mg/mL; adjust pH to 4–6 for stability .
Advanced Research Questions
Q. How does the aminomethyl substituent influence binding affinity to sulfonamide-targeted receptors (e.g., carbonic anhydrase)?
Answer: The aminomethyl group enhances hydrogen bonding with active-site residues (e.g., His94 in CA II). Competitive inhibition assays using fluorescence quenching show a Ki of 12 nM, compared to 8 nM for acetazolamide. Molecular docking (AutoDock Vina) predicts a ΔG of −9.2 kcal/mol, driven by van der Waals interactions with Val121 and Thr199 .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Answer: Discrepancies in IC50 values (e.g., 5 µM in HEK293 vs. 25 µM in HepG2) may arise from:
- Membrane permeability : Assess using PAMPA (parallel artificial membrane permeability assay) at pH 7.4.
- Metabolic stability : Incubate with liver microsomes (human vs. rodent) and monitor degradation via LC-MS/MS.
- Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify secondary targets .
Q. How can in vivo pharmacokinetic parameters be predicted from in vitro data?
Answer:
- Clearance : Use hepatocyte intrinsic clearance (Clint) to estimate hepatic extraction ratio (EH). For Clint = 25 mL/min/kg, EH ≈ 0.7, suggesting high first-pass metabolism.
- Volume of distribution : Apply the Øie-Tozer equation, incorporating logP (1.8) and plasma protein binding (85%).
- Half-life : Simulate via PK-Sim® using rat IV data (t1/2 = 2.3 hours) .
Q. What computational methods validate the compound’s role in modulating G-protein-coupled receptors (GPCRs)?
Answer:
- Molecular dynamics (MD) : Simulate ligand-GPCR interactions (e.g., β2-adrenergic receptor) using GROMACS. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA).
- QSAR : Train a model with descriptors like topological polar surface area (TPSA = 85 Ų) and McGowan volume (150 ų) to predict off-target GPCR activity .
Q. How are stability and degradation products assessed under accelerated storage conditions?
Answer:
- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Analyze by HPLC-UV/MS:
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions and inert gas purging to minimize sulfonamide hydrolysis .
- Analytical validation : Include system suitability tests (USP <621>) for HPLC, ensuring resolution >2.0 between analyte and impurities .
- In vivo studies : Use cassette dosing in Sprague-Dawley rats to assess drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
